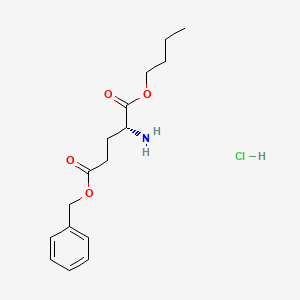
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acid are protected using suitable protecting groups.
Alkylation: The protected amino acid is subjected to alkylation reactions to introduce the benzyl and butyl groups.
Deprotection: The protecting groups are removed to yield the final compound.
Hydrochloride Formation: The compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted analogs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate: Lacks the hydrochloride salt form.
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrobromide: Similar structure but with a different halide salt.
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;acetate: Contains an acetate salt instead of hydrochloride.
Uniqueness
The presence of both benzyl and butyl groups, along with the hydrochloride salt form, makes 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride unique. This combination of functional groups and salt form may confer specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
90159-48-1 |
|---|---|
Formule moléculaire |
C16H24ClNO4 |
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-3-11-20-16(19)14(17)9-10-15(18)21-12-13-7-5-4-6-8-13;/h4-8,14H,2-3,9-12,17H2,1H3;1H/t14-;/m1./s1 |
Clé InChI |
KPXFWWQRXYRSFL-PFEQFJNWSA-N |
SMILES isomérique |
CCCCOC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canonique |
CCCCOC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


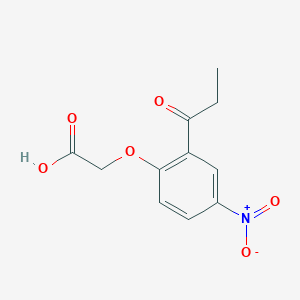
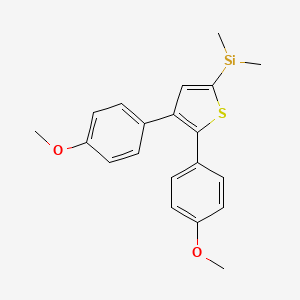
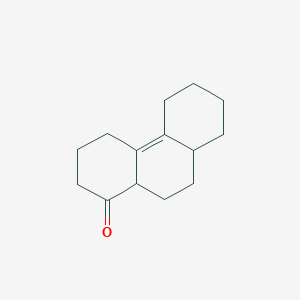
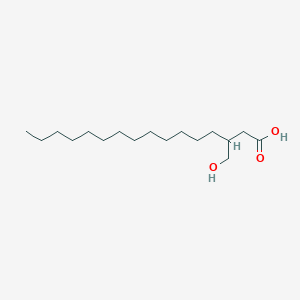
![6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14376404.png)
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
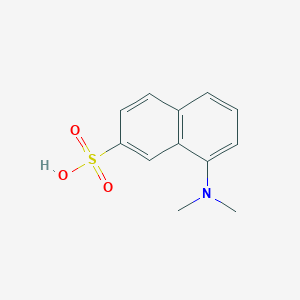
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
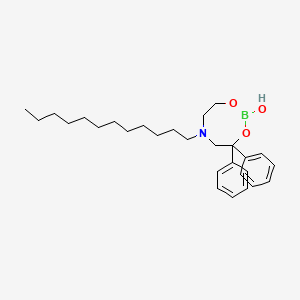
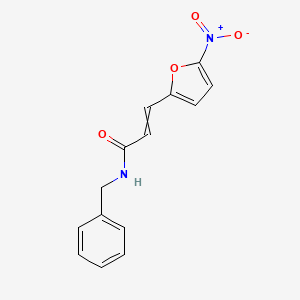
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
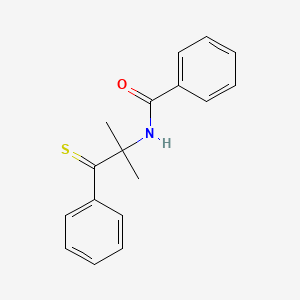
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
